

An In-depth Technical Guide to Taltobulin Intermediate-2

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Compound of Interest

Compound Name: Taltobulin intermediate-2

Cat. No.: B8768384

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Abstract

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a powerful microtubule-targeting agent with significant potential in oncology. A key component in the convergent synthesis of this complex molecule is **Taltobulin intermediate-2**, a chiral amino acid derivative. This technical guide provides a comprehensive overview of **Taltobulin intermediate-2**, including its chemical identity, role in the synthesis of Taltobulin, and a detailed, albeit putative, experimental protocol for its preparation based on analogous chemical transformations described in the literature. This document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and cancer research.

Introduction

Taltobulin (also known as HTI-286) is a tripeptide mimetic that exhibits potent cytotoxic activity against a broad range of cancer cell lines. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The complex molecular architecture of Taltobulin necessitates a strategic synthetic approach, often involving the preparation of key chiral building blocks that are later coupled to form the final product.

Taltobulin intermediate-2 is one such critical building block. Its precise stereochemistry is essential for the biological activity of the final Taltobulin molecule. This guide will focus on the synthesis and properties of this intermediate.

Chemical Identity and Properties

Taltobulin intermediate-2 is chemically known as (2S,3R)-3-amino-2-methyl-4-phenylbutanoic acid, or a protected derivative thereof. The CAS Number for a related N-Boc protected version, (2S,3R)-N-BOC-2-amino-3-phenylbutyric acid, is 145432-51-5.

Table 1: Physicochemical Properties of N-Boc-(2S,3R)-3-amino-2-methyl-4-phenylbutanoic Acid

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₆ H ₂₃ NO ₄ |
| Molecular Weight | 293.36 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 3R) |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

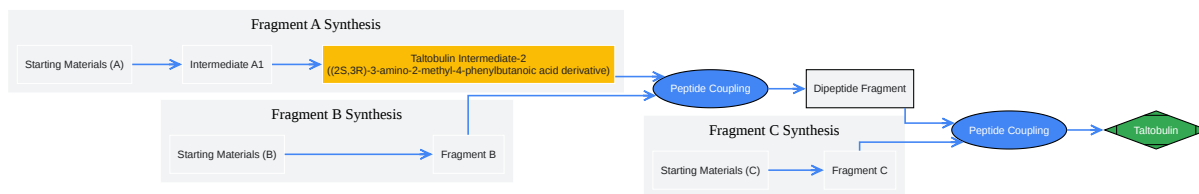
Note: The properties listed are for the N-Boc protected form, which is a common state for this intermediate during synthesis.

Role in the Convergent Synthesis of Taltobulin

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together in the final stages.

Taltobulin intermediate-2 constitutes a key side-chain fragment of the Taltobulin molecule.

The overall synthetic strategy for Taltobulin involves the sequential coupling of three main building blocks. **Taltobulin intermediate-2**, after appropriate protection and activation, is coupled with another amino acid derivative to extend the peptide backbone. The stereochemical integrity of intermediate-2 is paramount, as it directly influences the conformation and binding affinity of the final Taltobulin molecule to its biological target, tubulin.



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Convergent Synthesis of Taltobulin.

Experimental Protocols: Synthesis of Taltobulin Intermediate-2

While the exact proprietary synthesis methods for **Taltobulin intermediate-2** may not be publicly available, a plausible stereoselective synthesis can be devised based on established methodologies for the preparation of β -amino acids. The following protocol describes a potential route for the synthesis of an N-Boc protected version of **Taltobulin intermediate-2**.

4.1. Overall Reaction Scheme

The synthesis involves a diastereoselective aldol reaction between a chiral auxiliary-derived enolate and benzaldehyde, followed by functional group manipulations to install the amino group and reveal the carboxylic acid.



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